Cas no 93767-25-0 (13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-)
![13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- structure](https://fr.kuujia.com/scimg/cas/93767-25-0x500.png)
93767-25-0 structure
Nom du produit:13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- Propriétés chimiques et physiques
Nom et identifiant
-
- 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
- Jangomolide
- (3R,3aS,5aR,5bS,9aR,11aR,13aR,13bR,14aS)-3-(3-Furyl)-3a,11,11,13a -tetramethyl-3,3a,4,5,5a,11a,12,13a-octahydro-8H-oxireno[d]pyrano [2',3':3,3a][2]benzofuro[5,4-f]isochromene-1,8,13(11H,14aH)-trion e
- (3R,3aS,5aR,5bS,9aR,11aR,13aR,13bR,14aS)-3-(3-Furyl)-3a,11,11,13a -tetramethyl-3,3a,4,5,5a,11a,12,13a-octahydro-8H-oxireno[d]pyrano [2\',3\':3,3a][2]benzofuro[5,4-f]isochromene-1,8,13(11H,14aH)-trion
- 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trion...
- 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,
- 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10
- Acidissimin
- [ "Acidissimin" ]
- Limonoic acid, 1,4-deepoxy-1,2-didehydro-4,19-epoxy-, di-δ-lactone, (19R)- (ZCI)
- 13H,14aH-Oxireno[d]pyrano[2′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, [2aR-(2aα,4aβ,4bR*,5aα,8α,8aα,10aα,10bS*,14aβ)]-
- CHEBI:175675
- 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
- 93767-25-0
- DTXSID601098353
- 19-(uran-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione
- 19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione
- (1R,2S,7R,10R,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.0^{2,7.0^{2,10.0^{14,16.0^{14,20]docos-3-ene-5,12,17-trione
- AKOS040761921
- 13H,14aH-Oxireno[d]pyrano[2a(2),3a(2):3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
- DA-64617
-
- Piscine à noyau: 1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3
- La clé Inchi: ZYPFSBYGJYBBBK-UHFFFAOYSA-N
- Sourire: O=C1C=CC23C(CC(C4(C56C(O5)C(=O)OC(C5C=COC=5)C6(C)CCC42)C)=O)C(C)(C)OC3O1
Propriétés calculées
- Qualité précise: 468.17841785g/mol
- Masse isotopique unique: 468.17841785g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 34
- Nombre de liaisons rotatives: 1
- Complexité: 1050
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 9
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.4
- Surface topologique des pôles: 105Ų
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.4±0.1 g/cm3
- Point d'ébullition: 675.3±55.0 °C at 760 mmHg
- Point d'éclair: 362.2±31.5 °C
- Pression de vapeur: 0.0±2.1 mmHg at 25°C
13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4348-1 mg |
Jangomolide |
93767-25-0 | 1mg |
¥2595.00 | 2022-04-26 | ||
A2B Chem LLC | AH84691-10mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 10mg |
$1277.00 | 2024-04-19 | |
A2B Chem LLC | AH84691-100mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 100mg |
$7770.00 | 2024-04-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | J65400-5mg |
(3R,3aS,5aR,5bS,9aR,11aR,13aR,13bR,14aS)-3-(3-Furyl)-3a,11,11,13a -tetramethyl-3,3a,4,5,5a,11a,12,13a-octahydro-8H-oxireno[d]pyrano [2',3':3,3a][2]benzofuro[5,4-f]isochromene-1,8,13(11H,14aH)-trion e |
93767-25-0 | 5mg |
¥5120.0 | 2022-04-27 | ||
TargetMol Chemicals | TN4348-1 mL * 10 mM (in DMSO) |
Jangomolide |
93767-25-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
TargetMol Chemicals | TN4348-5mg |
Jangomolide |
93767-25-0 | 5mg |
¥ 3560 | 2024-07-20 | ||
A2B Chem LLC | AH84691-5mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 5mg |
$770.00 | 2024-04-19 | |
A2B Chem LLC | AH84691-1mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 1mg |
$164.00 | 2024-07-18 | |
A2B Chem LLC | AH84691-50mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 50mg |
$4506.00 | 2024-04-19 | |
A2B Chem LLC | AH84691-1000mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 1000mg |
$39993.00 | 2024-04-19 |
13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- Littérature connexe
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
93767-25-0 (13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-) Produits connexes
- 751-03-1(Obacunone)
- 1016233-23-0((1-Benzylazetidine-2,4-diyl)dimethanol)
- 952818-36-9(N-5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide)
- 2229618-72-6(tert-butyl 3-(1-phenylcyclopropyl)piperazine-1-carboxylate)
- 2097947-51-6(2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride)
- 2680844-04-4(tert-butyl N-{7-chloro-1,2,3,4tetrazolo1,5-cpyrimidin-8-yl}carbamate)
- 86855-26-7(AM 374)
- 1597862-79-7(3-(4-chloro-2-fluorophenyl)-1,1,1-trifluoropropan-2-one)
- 1704635-46-0(4-[4-(1H-pyrrol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane)
- 18094-25-2(4-(3-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine)
Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:93767-25-0)Jangomolide

Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête